(1-Ethoxycyclopentyl)methanol
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Overview
Description
(1-Ethoxycyclopentyl)methanol is an organic compound with the molecular formula C8H16O2 It is a cyclopentane derivative where an ethoxy group is attached to the cyclopentane ring, and a methanol group is attached to the same carbon as the ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclopentyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the ethoxy group from ethyl iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxycyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
(1-Ethoxycyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Ethoxycyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites may exert biological effects by interacting with cellular receptors or influencing metabolic pathways.
Comparison with Similar Compounds
Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring.
Ethylcyclopentane: A compound with an ethyl group attached to the cyclopentane ring.
Cyclopentylmethanol: A compound with a methanol group attached to the cyclopentane ring.
Comparison: (1-Ethoxycyclopentyl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the cyclopentane ring. This dual functionalization provides distinct chemical properties and reactivity compared to its similar compounds. For example, the ethoxy group can participate in nucleophilic substitution reactions, while the methanol group can undergo oxidation and reduction reactions.
Properties
IUPAC Name |
(1-ethoxycyclopentyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCSQCYCNEWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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